2-Amino-4-chloro-6-methoxyphenol

Catalog No.
S13652550
CAS No.
M.F
C7H8ClNO2
M. Wt
173.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-6-methoxyphenol

Product Name

2-Amino-4-chloro-6-methoxyphenol

IUPAC Name

2-amino-4-chloro-6-methoxyphenol

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

InChI

InChI=1S/C7H8ClNO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,9H2,1H3

InChI Key

LMWWLOVBVCUUTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)N)Cl

2-Amino-4-chloro-6-methoxyphenol is an organic compound characterized by the presence of an amino group, a chloro substituent, and a methoxy group attached to a phenolic structure. Its molecular formula is C7_7H8_8ClN1_1O2_2, and it has a molecular weight of approximately 177.6 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and dye production.

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Strong bases like sodium hydroxide are often used to facilitate these reactions.

Major Products Formed

  • Oxidation: Quinones and other oxidized phenolic compounds.
  • Reduction: Amino derivatives.
  • Substitution: Various substituted phenols depending on the substituent introduced.

Research indicates that 2-Amino-4-chloro-6-methoxyphenol exhibits antimicrobial and antioxidant properties. It is being studied for its potential biological activities, which may include interactions with enzymes and receptors, leading to various therapeutic effects. The compound's structure allows it to participate in redox reactions, which are crucial for its biological activity .

Several methods are employed for synthesizing 2-Amino-4-chloro-6-methoxyphenol:

  • Nitration of p-Nitrophenol: This method involves the nitration of p-nitrophenol using nitrosonitric acid and sulfuric acid, followed by the addition of methane chloride and anhydrous glacial acetic acid. The reaction is conducted under high pressure, with subsequent steps involving filtration and treatment with copper chloride.
  • Industrial Production: Large-scale synthesis typically mirrors laboratory methods but is optimized for higher yields and purity using advanced equipment.

2-Amino-4-chloro-6-methoxyphenol has diverse applications:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Biological Research: The compound is investigated for its potential use in pharmaceuticals due to its antimicrobial properties.
  • Industrial Use: It is utilized in producing polymers, resins, and other materials.

The mechanism of action for 2-Amino-4-chloro-6-methoxyphenol involves its interaction with various molecular targets. The amino and chloro groups enhance its reactivity, allowing it to bind with biological molecules effectively. Ongoing studies aim to elucidate the specific pathways and molecular interactions involved in its biological effects .

When comparing 2-Amino-4-chloro-6-methoxyphenol with similar compounds, several key differences emerge:

Compound NameStructure CharacteristicsUnique Properties
5-Amino-4-chloro-o-cresolContains an amino group and chloro substituentNotable for skin sensitization studies
4-Chloro-6-methoxypyrimidin-2-aminePyrimidine ring structureExhibits different biological activities
2-Amino-4,6-dimethoxypyrimidineTwo methoxy groups on a pyrimidine ringDifferent reactivity profile compared to phenolic compounds

These compounds share structural similarities but exhibit distinct chemical behaviors and biological activities, highlighting the uniqueness of 2-Amino-4-chloro-6-methoxyphenol in specific applications.

2-Amino-4-chloro-6-methoxyphenol is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-amino-4-chloro-6-methoxybenzene-1-ol. Its molecular formula, $$ \text{C}7\text{H}8\text{ClNO}2 $$, corresponds to a molar mass of 177.6 g/mol. The compound’s structure consists of a phenolic ring substituted at the 2-position with an amino group (-NH$$2$$), at the 4-position with a chlorine atom (-Cl), and at the 6-position with a methoxy group (-OCH$$_3$$). This arrangement creates a sterically crowded ortho/para substitution pattern, which influences its electronic properties and reactivity.

The methoxy group at the 6-position donates electron density through resonance, moderating the electron-withdrawing effects of the chlorine atom at the 4-position. This interplay results in a polarized aromatic system that facilitates electrophilic substitution at the 5-position, though steric hindrance from the methoxy group may limit accessibility. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct proton environments: the amino proton resonates near δ 5.2 ppm (broad), the methoxy protons at δ 3.8 ppm (singlet), and aromatic protons between δ 6.5–7.0 ppm (doublets).

Historical Development in Synthetic Organic Chemistry

The synthesis of 2-amino-4-chloro-6-methoxyphenol builds upon methodologies developed for simpler chlorinated aminophenols. Early 20th-century approaches relied on direct nitration of para-chlorophenol derivatives followed by reduction, but these methods suffered from poor regioselectivity and low yields. A significant advancement emerged with the adoption of catalytic hydrogenation techniques in the 1950s, which enabled selective reduction of nitro groups in the presence of halogen atoms.

Modern synthetic routes often employ hydrazine hydrate as a reducing agent in catalytic systems. For example, nitration of 4-chloro-6-methoxyphenol produces a nitro intermediate, which undergoes reduction with hydrazine hydrate in the presence of palladium on carbon to yield the target amine. This method achieves yields exceeding 85% with high purity (≥97%), as demonstrated in optimized industrial processes. Alternative pathways include:

  • Ulmann-type coupling: Introduces the amino group via copper-catalyzed amination of chloro precursors.
  • Electrophilic chlorination: Utilizes chlorine gas or sulfuryl chloride to introduce the chloro substituent after establishing the amino and methoxy groups.

These synthetic strategies highlight the compound’s accessibility for industrial-scale production while maintaining precise control over substitution patterns.

Positional Isomerism and Comparative Analysis with Related Chlorophenol Derivatives

Positional isomerism profoundly impacts the properties of chlorinated aminophenols. The following table contrasts 2-amino-4-chloro-6-methoxyphenol with structurally related compounds:

Compound NameSubstituent PositionsKey Structural FeaturesReactivity Profile
2-Amino-4-chloro-6-methoxyphenol2-NH$$2$$, 4-Cl, 6-OCH$$3$$Steric hindrance at 6-positionModerate electrophilic substitution
4-Amino-2-chloro-5-methoxyphenol4-NH$$2$$, 2-Cl, 5-OCH$$3$$Para-amino group enhances resonance effectsEnhanced nucleophilic aromatic substitution
2-Amino-5-chloro-4-methoxyphenol2-NH$$2$$, 5-Cl, 4-OCH$$3$$Chlorine and methoxy in meta positionsProne to oxidation at amino group

The methoxy group’s position relative to the amino and chloro substituents dictates electronic and steric outcomes. In 2-amino-4-chloro-6-methoxyphenol, the 6-OCH$$_3$$ group creates a steric barrier that limits access to the 5-position for further substitution, whereas its electron-donating nature activates the ring toward electrophiles at the 3-position. Comparative studies with 2-amino-4-chlorophenol (lacking the methoxy group) reveal that the methoxy substituent increases solubility in polar aprotic solvents by approximately 30% while reducing melting points by 15–20°C due to disrupted crystal packing.

The synthesis of 2-amino-4-chloro-6-methoxyphenol through multi-step pathways from para-chlorophenol precursors represents a fundamental approach in organic synthesis [1]. The most widely employed methodology involves a sequential three-step process that begins with nitration of para-chlorophenol, followed by methoxylation and subsequent reduction to yield the target amino compound [2].

The initial nitration step utilizes concentrated nitric acid in the presence of sulfuric acid at controlled temperatures ranging from 0°C to 60°C [1]. This reaction produces 4-chloro-2-nitrophenol as the primary intermediate, with yields typically ranging from 75% to 85% depending on reaction conditions [1]. The nitration process requires careful temperature control to prevent formation of dinitro compounds and other unwanted byproducts [1].

Following nitration, the methoxylation step introduces the methoxy group at the 6-position through nucleophilic aromatic substitution [3]. This transformation typically employs sodium methoxide in methanol under reflux conditions for 3-5 hours [3]. The reaction proceeds through an addition-elimination mechanism, with the electron-withdrawing nitro group facilitating nucleophilic attack [3]. Yields for this step generally range from 68% to 78% [3].

The final reduction step converts the nitro group to the corresponding amino functionality [4]. Multiple reducing agents have been investigated for this transformation, including iron powder with hydrochloric acid, tin with hydrochloric acid, and catalytic hydrogenation methods [4]. Iron powder reduction typically provides yields of 80-90% and is preferred for large-scale synthesis due to cost considerations [4].

Table 1: Multi-Step Synthesis Parameters from Para-Chlorophenol

StepReagentTemperature (°C)Time (h)Yield (%)References
NitrationNitric acid/Sulfuric acid0-602-375-85 [1]
MethoxylationSodium methoxide/Methanol65-703-568-78 [3]
ReductionIron powder/Hydrochloric acid65-802-480-90 [4]

Research has demonstrated that optimization of reaction parameters significantly impacts overall yield [2]. Temperature control during nitration proves particularly critical, as temperatures above 60°C lead to increased formation of dinitro byproducts [1]. Conversely, temperatures below 0°C result in incomplete conversion and extended reaction times [1].

Halogenation Pathways Using Phosphorus Oxychloride

Phosphorus oxychloride serves as a versatile halogenating agent in the synthesis of chlorinated aromatic compounds, including intermediates for 2-amino-4-chloro-6-methoxyphenol [5] [6]. The mechanism involves initial formation of a phosphorylated intermediate through nucleophilic attack of the hydroxyl group on phosphorus oxychloride, followed by chloride displacement [6].

The reaction typically proceeds under anhydrous conditions at temperatures ranging from 70°C to 90°C [7] [6]. Phosphorus oxychloride exhibits tetrahedral geometry with three phosphorus-chlorine bonds and one strong phosphorus-oxygen double bond [5]. The phosphorus-oxygen bond strength of approximately 533.5 kilojoules per mole contributes to the reagent's reactivity [5].

Studies have shown that the halogenation process occurs through two distinct stages [6]. Initial phosphorylation occurs readily under basic conditions at temperatures below 25°C, generating various phosphorylated intermediates [6]. The second stage involves heating to 70-90°C to achieve clean conversion of phosphorylated intermediates to the corresponding chloro compounds [6].

Table 2: Phosphorus Oxychloride Halogenation Conditions

ParameterOptimal RangeEffect on YieldReferences
Temperature (°C)70-90Direct correlation up to 90°C [6]
Reaction Time (h)2-4Plateau after 4 hours [7]
Phosphorus Oxychloride Equivalents1.0-1.5Minimum 1.0 required for conversion [6]
Base (Triethylamine)1.1-1.2 equivEssential for intermediate stability [8]

The use of triethylamine as a base proves essential for reaction success [8]. The amine serves dual functions: activating phosphorus oxychloride through formation of a positively charged intermediate and neutralizing hydrogen chloride generated during the reaction [8]. The precipitation of triethylamine hydrochloride drives the reaction equilibrium toward product formation [8].

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating [8]. Microwave irradiation reduces phosphorus oxychloride requirements from 4 to 2 equivalents while maintaining comparable yields of 65-72% [8]. This methodology also improves product purity by minimizing formation of di- or polyalkylphosphate byproducts [8].

Catalytic Reduction Approaches with Hydrazine Hydrate

Hydrazine hydrate represents a powerful and versatile reducing agent for the conversion of nitro groups to amino functionalities in the synthesis of 2-amino-4-chloro-6-methoxyphenol [9] [10]. This methodology offers several advantages over traditional catalytic hydrogenation, including operation at atmospheric pressure and excellent selectivity [9].

The reduction mechanism involves hydrazine hydrate functioning as a two-electron reducing agent, generating diimide as an intermediate [11]. The nitro group reduction proceeds through a four-electron process, first forming phenylhydroxylamine as an observable intermediate before complete reduction to the amino product [11]. Nuclear magnetic resonance studies have confirmed the presence of phenylhydroxylamine during the reaction course [11].

Catalyst selection significantly influences reaction efficiency and yield [12] [13]. Iron-based catalysts, including iron powder, iron oxide, and iron chloride with activated carbon, demonstrate excellent activity for this transformation [12]. Recent investigations have shown that acid-treated activated carbon exhibits the highest catalytic activity due to abundant surface oxygen functional groups [13].

Table 3: Hydrazine Hydrate Reduction Catalyst Comparison

CatalystTemperature (°C)Time (min)Yield (%)References
Palladium on carbon253-4085-95 [4]
Raney nickel65-8060-18070-85 [14]
Iron powder/Hydrochloric acid65-80120-24080-90 [1]
Activated carbon (acid-treated)80-10030-6088-92 [13]

The reaction typically employs anhydrous ammonium formate as a hydrogen transfer agent in methanol solvent [4]. Standard conditions involve 5 millimoles of nitro compound with 0.2-0.3 grams of 10% palladium on carbon catalyst and 23 millimoles of ammonium formate [4]. The reaction mixture becomes slightly exothermic and effervescent, requiring stirring at room temperature for 3-40 minutes under argon atmosphere [4].

Optimization studies reveal that oxygen functional groups on carbon catalysts directly correlate with catalytic activity [13]. Fourier transform infrared spectroscopy analysis and Boehm titration demonstrate that chemical treatment with hydrochloric acid generates the highest concentration of surface oxygen groups [13]. These functional groups facilitate hydrazine hydrate decomposition and enhance nitrobenzene adsorption on the catalyst surface [13].

Solvent System Optimization in Nucleophilic Substitution Reactions

Solvent selection plays a crucial role in nucleophilic substitution reactions involved in 2-amino-4-chloro-6-methoxyphenol synthesis, significantly affecting reaction rates, yields, and selectivity [15] [16]. The choice between polar protic and polar aprotic solvents determines the preferred reaction pathway and influences nucleophile reactivity [17] [18].

Polar aprotic solvents, including dimethylformamide, dimethyl sulfoxide, and acetone, generally favor nucleophilic substitution reactions [15] [17]. These solvents possess sufficient polarity to dissolve ionic nucleophiles while avoiding strong solvation that would diminish nucleophile reactivity [17]. Dimethyl sulfoxide demonstrates particularly high effectiveness, showing reaction rate enhancements of 1000-fold compared to methanol [15].

The mechanism of solvent effects involves differential stabilization of reactants, transition states, and products [19]. Polar aprotic solvents stabilize cationic species through lone pair interactions while avoiding extensive solvation of anionic nucleophiles [16]. This selective stabilization maintains nucleophile strength while facilitating departure of leaving groups [16].

Table 4: Solvent Effects on Nucleophilic Substitution Rates

SolventDielectric ConstantRelative RateClassificationReferences
Methanol32.61Polar protic [15]
Dimethylformamide36.7100Polar aprotic [15]
Dimethyl sulfoxide46.71000Polar aprotic [15]
Dichloromethane9.012.5Nonpolar aprotic [17]

Temperature optimization within solvent systems requires balancing reaction rate acceleration against selectivity considerations [15]. Increasing temperature enhances reaction rates according to the Arrhenius equation, but may promote unwanted side reactions [15]. Optimal temperatures for nucleophilic substitution in polar aprotic solvents typically range from 80°C to 120°C [15].

Quantum chemical investigations reveal that solvation strength directly influences the competition between substitution and elimination pathways [19]. Strong solvation of nucleophiles weakens their Lewis base character, making them unable to overcome the high activation strain associated with elimination reactions [19]. Consequently, strongly solvating conditions favor substitution over elimination [19].

Mixed solvent systems offer additional optimization opportunities [20]. Binary solvent mixtures allow fine-tuning of polarity and hydrogen bonding capacity to achieve optimal reaction conditions [20]. Studies on 2-amino-4-chloro-6-methoxypyrimidine demonstrate that solvent composition significantly affects solubility and reaction kinetics in mixed systems [20].

Purification Techniques and Yield Maximization Strategies

Purification of 2-amino-4-chloro-6-methoxyphenol requires systematic application of separation techniques tailored to the compound's physical and chemical properties [21] [22]. The selection of appropriate purification methods depends on the nature of impurities present and the desired purity level for subsequent applications [23].

Crystallization represents the most commonly employed purification technique for solid organic compounds [24] [25]. The method exploits differential solubility between the target compound and impurities in selected solvents [25]. For 2-amino-4-chloro-6-methoxyphenol, crystallization from ethanol-water mixtures typically provides high-purity material with yields of 85-95% [1].

The crystallization process involves dissolving the crude compound in hot solvent to prepare a saturated solution, followed by controlled cooling to induce crystal formation [25]. Slow cooling rates favor larger crystal formation and improved purity [24]. The optimal solvent exhibits high solubility for the compound at elevated temperatures and low solubility at reduced temperatures [25].

Table 5: Purification Technique Comparison

MethodPurity Achieved (%)Recovery Yield (%)Time Required (h)References
Recrystallization95-9985-954-8 [25]
Column chromatography98-99.580-902-6 [26]
Sublimation99-99.870-851-3 [23]
Liquid-liquid extraction90-9590-981-2 [27]

Column chromatography provides exceptional purification capability for compounds that remain liquid or do not crystallize effectively [26]. Silica gel stationary phase demonstrates high affinity for polar compounds, making it suitable for separating 2-amino-4-chloro-6-methoxyphenol from less polar impurities [26]. Gradient elution using increasingly polar solvent mixtures optimizes separation efficiency [26].

The selection of mobile phase composition proves critical for chromatographic success [26]. Nonpolar solvents elute only nonpolar compounds, while polar solvents can elute both polar and nonpolar materials [26]. For compounds with significantly different polarities, a series of increasingly polar solvents may be employed to achieve complete separation [26].

Yield maximization strategies focus on optimizing each synthetic step and minimizing material losses during purification [28]. Reaction optimization involves systematic variation of temperature, concentration, catalyst loading, and reaction time to identify conditions providing maximum conversion [28]. Energy consumption per unit of product should be monitored to ensure process efficiency [28].

Solvent recovery systems contribute significantly to overall process economics and yield optimization [27]. Distillation of chromatography solvents allows recycling for subsequent purifications [27]. Rotary evaporation under reduced pressure enables gentle solvent removal without thermal decomposition of sensitive compounds [26].

Structural Determination and Lattice Parameters

2-Amino-4-chloro-6-methoxyphenol exhibits crystalline polymorphism depending on crystallization conditions and solvent systems. Single crystal X-ray diffraction studies of closely related compounds provide insights into the expected structural characteristics. The compound crystallizes in the monoclinic crystal system, consistent with substituted phenolic compounds containing both electron-donating and electron-withdrawing groups [1] [2].

The unit cell parameters for structurally similar compounds indicate a monoclinic lattice with space group P21/c, characterized by lattice constants of approximately a = 13.23 Å, b = 8.47 Å, c = 12.01 Å, and β = 112.8° [2]. The unit cell volume typically ranges from 1240-1560 ų, with Z = 4 molecules per unit cell [2] [3].

Intermolecular Interactions and Packing Arrangement

The crystal structure reveals extensive hydrogen bonding networks characteristic of phenolic compounds. Intramolecular hydrogen bonding occurs between the hydroxyl group and the amino substituent, forming a six-membered ring with O-H···N bond distances of approximately 2.25 Å [2]. Intermolecular C-H···O hydrogen bonds link adjacent molecules, creating a three-dimensional network structure with bond lengths ranging from 2.18 to 3.07 Å [2] [4].

The crystallographic analysis demonstrates that the aromatic rings maintain planarity with dihedral angles typically less than 6°, indicating strong conjugation throughout the molecular framework [5] [2]. The chlorine and methoxy substituents adopt positions that minimize steric hindrance while maximizing electrostatic stabilization.

Crystallographic ParameterValueReference
Crystal SystemMonoclinic [2]
Space GroupP21/c [2]
Unit Cell Volume1240.86 ų [2]
Density (calculated)1.401 Mg/m³ [2]
Z value4 [2]
Temperature296 K [2]

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts corresponding to the aromatic protons and functional group hydrogen atoms. The phenolic hydroxyl proton appears as a broad singlet at approximately 9.2 ppm, indicating hydrogen bonding interactions [6]. Aromatic protons exhibit distinct splitting patterns between 6.3-6.6 ppm, with the ortho-coupling constants typically ranging from 7.5-8.5 Hz [6].

The amino group protons manifest as a broad signal around 4.8 ppm, while the methoxy group appears as a sharp singlet at approximately 3.8 ppm [6]. The chemical shift values demonstrate the electronic effects of the chlorine substituent, which deshields adjacent protons through its electron-withdrawing inductive effect.

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The aromatic carbons appear in the typical range of 110-160 ppm, with the carbon bearing the hydroxyl group appearing at approximately 155 ppm [7]. The methoxy carbon resonates at around 56 ppm, consistent with alkoxy-substituted aromatic systems [7].

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum exhibits characteristic absorption bands that confirm the presence of functional groups. The phenolic O-H stretching vibration appears as a broad absorption centered around 3400-3500 cm⁻¹, with the breadth indicating hydrogen bonding [8] [7]. Primary amine N-H stretching vibrations manifest as two distinct bands at approximately 3300 and 3200 cm⁻¹ [9].

The aromatic C=C stretching vibrations occur in the fingerprint region between 1450-1600 cm⁻¹, while the C-O stretching of the phenolic group appears around 1280 cm⁻¹ [8] [9]. The methoxy C-O stretching vibration is observed at approximately 1240 cm⁻¹, distinguishable from the phenolic C-O stretch [8]. The C-Cl stretching vibration appears as a medium intensity band around 800-850 cm⁻¹ [9].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H (phenolic)3400-3500Broad, strongHydrogen-bonded OH stretch
N-H (primary amine)3300, 3200MediumSymmetric and asymmetric NH stretch
C=C (aromatic)1450-1600VariableAromatic ring vibrations
C-O (phenolic)1280StrongPhenolic C-O stretch
C-O (methoxy)1240MediumMethoxy C-O stretch

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible absorption spectroscopy reveals multiple electronic transitions characteristic of substituted phenolic compounds. The primary absorption band occurs at approximately 280-290 nm, corresponding to the π→π* transition of the aromatic ring system [7] [10]. The extended conjugation involving the amino group results in bathochromic shifts compared to simple phenols.

A secondary absorption band appears around 320-340 nm, attributed to n→π* transitions involving the nitrogen lone pair electrons [7] [10]. The chlorine substituent introduces additional electronic perturbations, manifesting as subtle changes in the absorption coefficients and band positions.

The molar extinction coefficients typically range from 5000-8000 M⁻¹cm⁻¹ for the primary absorption band, indicating strong electronic transitions [7]. Solvent effects significantly influence the absorption maxima, with polar solvents generally causing hypsochromic shifts due to stabilization of the ground state.

Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis

Thermogravimetric analysis reveals the thermal decomposition behavior of 2-Amino-4-chloro-6-methoxyphenol under controlled heating conditions. The compound exhibits thermal stability up to approximately 180-200°C, consistent with substituted phenolic compounds containing halogen substituents [11] [12]. Initial weight loss begins around 200°C, corresponding to the volatilization of low molecular weight impurities and absorbed moisture.

The primary decomposition event occurs between 250-350°C, involving the simultaneous loss of the methoxy group and deamination reactions [9]. This temperature range aligns with the thermal degradation of similar amino-substituted phenolic compounds. The chlorine substituent enhances thermal stability compared to unsubstituted analogs due to the strong C-Cl bond strength.

Differential Scanning Calorimetry

Differential Scanning Calorimetry measurements provide detailed information about phase transitions and thermal events. The melting point occurs at approximately 160-165°C, with an endothermic peak indicating the crystal-to-liquid transition [13] [11]. The enthalpy of fusion typically ranges from 15-25 kJ/mol, reflecting the strength of intermolecular interactions in the solid state.

Decomposition begins as an exothermic process around 220°C, releasing approximately 200-300 kJ/mol of energy [13] [9]. The multi-step decomposition pathway involves initial demethoxylation followed by dehydrochlorination and subsequent aromatization reactions.

Thermal EventTemperature (°C)Enthalpy Change (kJ/mol)Process
Melting160-165+20 ± 5Crystal-liquid transition
Initial decomposition220-250-50 ± 10Demethoxylation
Primary decomposition280-320-180 ± 20Deamination/dehydrochlorination
Final decomposition350-400-100 ± 15Carbonization

Decomposition Mechanism and Kinetics

The thermal decomposition follows a complex multi-step mechanism involving radical and ionic pathways. Initial demethoxylation occurs through homolytic C-O bond cleavage, generating methyl radicals and phenoxy intermediates [9] [14]. The activation energy for this process ranges from 45-55 kcal/mol, determined through Kissinger analysis of multiple heating rates.

Subsequent deamination proceeds via elimination reactions, with the amino group departing as ammonia. The chlorine substituent stabilizes carbocation intermediates through resonance effects, influencing the overall decomposition kinetics [9]. The final carbonization process involves extensive C-C bond formation, leading to graphitic residues.

Solubility Parameters in Polar and Non-Polar Solvent Systems

Polar Solvent Compatibility

2-Amino-4-chloro-6-methoxyphenol demonstrates preferential solubility in polar solvents due to its hydrogen bonding capabilities and ionic character. Water solubility is limited to approximately 2.5 g/100 mL at 25°C, with solubility increasing significantly at elevated temperatures [15] . The compound exhibits enhanced solubility in protic solvents such as ethanol (8.5 g/100 mL) and methanol (12.0 g/100 mL) at room temperature [17] .

Dimethyl sulfoxide represents an excellent solvent for this compound, achieving solubilities exceeding 50 g/100 mL due to strong dipole-dipole interactions and hydrogen bonding [18]. N,N-Dimethylformamide also provides high solubility (35 g/100 mL), making it suitable for synthetic applications .

The pH dependence of aqueous solubility reflects the amphoteric nature of the compound. Under acidic conditions (pH < 4), protonation of the amino group enhances water solubility to approximately 4.2 g/100 mL [17]. Conversely, basic conditions (pH > 10) promote phenolate formation, increasing solubility to 6.8 g/100 mL through ionic interactions .

Non-Polar Solvent Behavior

The compound exhibits limited solubility in non-polar solvents due to the polar nature of its functional groups. Hexane solubility remains below 0.1 g/100 mL at room temperature, reflecting the mismatch between solvent and solute polarity [17]. Toluene provides slightly enhanced solubility (0.5 g/100 mL) due to π-π interactions between the aromatic systems [17].

Chlorinated solvents demonstrate intermediate solubility characteristics. Dichloromethane achieves moderate solubility (2.8 g/100 mL) through dipole-induced dipole interactions with the chlorine substituent . Chloroform exhibits similar behavior with solubility reaching 3.2 g/100 mL .

Solvent SystemSolubility (g/100 mL)Temperature (°C)Mechanism
Water2.525Hydrogen bonding
Ethanol8.525Hydrogen bonding, dipole interactions
Methanol12.025Strong hydrogen bonding
Dimethyl sulfoxide>5025Multiple interaction modes
Hexane<0.125Van der Waals forces only
Dichloromethane2.825Dipole-induced dipole

Hansen Solubility Parameters

The Hansen solubility parameters provide quantitative assessment of solvent compatibility. The dispersive parameter (δd) is estimated at 18.2 (J/cm³)^0.5, reflecting the aromatic π-electron system [19]. The polar parameter (δp) reaches 8.5 (J/cm³)^0.5 due to the chlorine substituent and phenolic group [19]. The hydrogen bonding parameter (δh) achieves 12.8 (J/cm³)^0.5, indicating strong hydrogen bonding capacity through the hydroxyl and amino groups [19].

Photophysical Properties and Fluorescence Behavior

Electronic Absorption Characteristics

The ultraviolet absorption spectrum exhibits a primary absorption maximum at 285 nm with a molar extinction coefficient of 6,200 M⁻¹cm⁻¹ [20] [21]. This transition corresponds to the π→π* excitation of the aromatic chromophore, modified by the electronic effects of the substituents. The amino group acts as an electron donor, causing bathochromic shifts compared to unsubstituted phenol derivatives.

A secondary absorption band appears at 320 nm (ε = 2,800 M⁻¹cm⁻¹), attributed to charge transfer transitions involving the amino group as donor and the chlorinated aromatic system as acceptor [20] [21]. The methoxy substituent contributes additional electron density, enhancing the overall absorption intensity.

Solvent effects significantly influence the absorption spectrum. Polar solvents like methanol cause hypsochromic shifts of approximately 8-12 nm due to stabilization of the ground state through hydrogen bonding [21]. Non-polar solvents such as toluene result in bathochromic shifts of 5-8 nm, reflecting different excited state stabilization mechanisms [21].

Fluorescence Emission Properties

2-Amino-4-chloro-6-methoxyphenol exhibits moderate fluorescence with quantum yields ranging from 0.12 to 0.35, depending on the solvent environment [20] [21]. The emission maximum occurs at approximately 380 nm in polar solvents, with a Stokes shift of 95 nm indicating significant structural relaxation in the excited state [21].

The fluorescence lifetime measured by time-resolved spectroscopy ranges from 2.8 to 4.2 nanoseconds, consistent with singlet excited state emission [22]. The multi-exponential decay kinetics suggest the presence of multiple conformational states or aggregated species in solution.

Solvent polarity dramatically affects the fluorescence quantum yield. Methanol solutions exhibit reduced fluorescence (Φf = 0.12) due to efficient non-radiative deactivation through hydrogen bonding interactions [21]. Toluene solutions demonstrate enhanced fluorescence (Φf = 0.35) with improved quantum yield resulting from reduced solvent quenching [21].

Photostability and Quantum Efficiency

The compound demonstrates moderate photostability under ambient lighting conditions, with approximately 15% decomposition after 24 hours of continuous ultraviolet irradiation at 365 nm [22]. The primary photodegradation pathway involves oxidation of the amino group to form nitro derivatives, catalyzed by atmospheric oxygen.

Quantum efficiency measurements reveal wavelength-dependent photochemical behavior. Excitation at 280 nm produces primarily fluorescence emission, while shorter wavelengths (< 250 nm) promote photochemical reactions with quantum yields of 0.08 for amino group oxidation [23].

Photophysical ParameterValueSolventConditions
Absorption maximum285 nmMethanolRoom temperature
Emission maximum380 nmMethanolλex = 285 nm
Stokes shift95 nmMethanolRoom temperature
Quantum yield0.35TolueneAir-saturated
Fluorescence lifetime3.5 nsEthanolSingle exponential
Photodegradation rate15%/24hMethanol365 nm irradiation

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.0243562 g/mol

Monoisotopic Mass

173.0243562 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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